Elacridar - 143664-11-3

Elacridar

Catalog Number: EVT-253296
CAS Number: 143664-11-3
Molecular Formula: C34H33N3O5
Molecular Weight: 563.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elacridar (GW120918) is an oral bioenhancer that targets multiple drug resistance in tumors. In many cases, the appearance of multidrug resistance in cancer is due to a change in expression of protein inhibitors. As of August 2007 elacridar was not listed on GSK's product pipeline. Development is assumed to have been discontinued.

Tariquidar

Topotecan

    Relevance: Research has shown that co-administration of Topotecan with Elacridar, a BCRP and P-gp inhibitor, significantly increases Topotecan's oral bioavailability. [, , ] This is because Elacridar inhibits the activity of these transporters in the gut wall, allowing for greater absorption of Topotecan into the bloodstream.

Erlotinib

    Relevance: Studies have demonstrated that Elacridar can enhance the brain penetration of Erlotinib by inhibiting ABCB1 and, to a lesser extent, ABCG2 at the blood-brain barrier. [, ] This indicates that Elacridar could be a useful adjuvant therapy to improve the delivery of Erlotinib to the brain for the treatment of brain metastases.

Paclitaxel

    Relevance: Research has shown that Elacridar can enhance the brain distribution of Paclitaxel by inhibiting P-gp activity at the blood-brain barrier. [, , ] This co-administration strategy holds promise for improving the treatment of primary and secondary brain tumors, where P-gp overexpression can hinder the effectiveness of chemotherapy.

Vinblastine

    Relevance: Co-administration of Vinblastine with a P-gp inhibitor like Elacridar could potentially increase its concentration in the brain, leading to improved therapeutic outcomes in brain cancers. [] Although this approach has shown potential in preclinical studies, further research is needed to determine its clinical efficacy.

Sunitinib

    Relevance: Research has shown that Sunitinib's brain accumulation is significantly restricted by ABCB1 and, to a lesser extent, ABCG2. [, , ] Co-administration of Sunitinib with Elacridar, a dual ABCB1/ABCG2 inhibitor, leads to markedly increased Sunitinib brain accumulation in mice. [] This suggests that using Elacridar as an adjuvant therapy could enhance Sunitinib's therapeutic efficacy against brain metastases in cancer patients.

Other Related Compounds

  • Monomethyl auristatin E (MMAE): A potent cytotoxic agent used as a payload in antibody-drug conjugates. Studies show that MMAE is a substrate of P-gp, and its cytotoxic efficacy can be enhanced by co-administration with Elacridar. []
  • Doxorubicin: A commonly used chemotherapeutic drug and a P-gp substrate. [] While Elacridar can enhance the cytotoxic effect of Doxorubicin, Bortezomib, another anticancer drug, has little direct P-gp inhibitory activity compared to Elacridar. []
Source and Classification

Elacridar is classified as a dual inhibitor due to its action on both P-glycoprotein and Breast Cancer Resistance Protein. These transporters are part of the ATP-binding cassette (ABC) transporter family, which plays a significant role in drug absorption, distribution, and elimination. The compound is often utilized in preclinical studies to improve the oral availability and central nervous system penetration of anticancer drugs that are typically substrates for these efflux pumps .

Synthesis Analysis

Elacridar can be synthesized through several methods, with one notable procedure involving the reaction of specific precursors under controlled conditions to yield elacridar hydrochloride. The synthesis typically follows these steps:

  1. Starting Materials: The synthesis begins with commercially available chemicals, which are used without further purification.
  2. Reaction Conditions: The reaction is conducted in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures, often requiring careful monitoring of temperature and time to ensure optimal yield.
  3. Purification: Post-reaction, elacridar is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels (greater than 99%).
  4. Final Formulation: The final product is often formulated as elacridar hydrochloride, which is then lyophilized or processed into solid forms suitable for pharmaceutical applications .

The synthesis process adheres to Good Manufacturing Practices to ensure quality and consistency.

Molecular Structure Analysis

Elacridar's molecular structure can be described by its chemical formula C23H24ClN3OC_{23}H_{24}ClN_3O, with a molecular weight of approximately 399.91 g/mol. The compound features several functional groups that contribute to its biological activity:

  • Piperidine Ring: This heterocyclic structure is crucial for the compound's interaction with biological targets.
  • Chlorophenyl Group: This moiety enhances lipophilicity and aids in membrane permeability.
  • Amine Groups: These are essential for binding interactions with the efflux transporters.

The three-dimensional conformation of elacridar has been analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, providing insights into its binding affinities and interactions with target proteins .

Chemical Reactions Analysis

Elacridar undergoes various chemical reactions primarily related to its interactions with biological targets:

  1. Inhibition Mechanism: Elacridar acts as a competitive inhibitor of P-glycoprotein and Breast Cancer Resistance Protein, preventing these transporters from expelling drugs from cells.
  2. Metabolic Stability: Studies indicate that elacridar exhibits minimal metabolism, making it a stable compound in vivo. It does not significantly inhibit major cytochrome P450 enzymes, which is advantageous for maintaining drug interactions .
  3. Radiolabeling Reactions: For imaging studies, elacridar can be radiolabeled (e.g., with carbon-11) to trace its distribution in vivo using positron emission tomography (PET), allowing researchers to assess its pharmacokinetics .
Mechanism of Action

Elacridar's mechanism of action primarily involves the inhibition of drug efflux transporters:

  • P-glycoprotein Inhibition: By binding to P-glycoprotein at specific sites, elacridar prevents the transporter from extruding various anticancer drugs from cells, thereby enhancing their intracellular concentrations.
  • Breast Cancer Resistance Protein Inhibition: Similar to its action on P-glycoprotein, elacridar inhibits Breast Cancer Resistance Protein, further contributing to increased drug retention within tumors.
  • Impact on Drug Pharmacokinetics: Elacridar significantly improves the bioavailability of co-administered drugs when used in combination therapies, leading to enhanced therapeutic efficacy against resistant cancer types .
Physical and Chemical Properties Analysis

Elacridar possesses distinct physical and chemical properties that facilitate its use in pharmaceutical formulations:

These properties are crucial for developing effective dosage forms that ensure optimal delivery and efficacy .

Applications

Elacridar has several scientific applications:

  1. Pharmaceutical Development: It is primarily used in developing formulations aimed at improving the bioavailability of anticancer drugs.
  2. Research Tool: Elacridar serves as a valuable tool in pharmacological research for studying drug transport mechanisms and multidrug resistance phenomena.
  3. Clinical Trials: Its potential benefits are being explored in clinical settings where overcoming drug resistance is critical for effective cancer treatment .
  4. Imaging Studies: Radiolabeled forms of elacridar are utilized in PET imaging studies to visualize transporter activity in vivo, aiding drug development processes.

Properties

CAS Number

143664-11-3

Product Name

Elacridar

IUPAC Name

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide

Molecular Formula

C34H33N3O5

Molecular Weight

563.6 g/mol

InChI

InChI=1S/C34H33N3O5/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38)

InChI Key

OSFCMRGOZNQUSW-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC

Synonyms

Elacridar
GF 120918
GF-120918
GF120918
GF120918A
GG918
N-(4-(2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl)phenyl)-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide

Canonical SMILES

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.